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molecular formula C7H9BO3 B135780 2-Methoxyphenylboronic acid CAS No. 5720-06-9

2-Methoxyphenylboronic acid

Cat. No. B135780
M. Wt: 151.96 g/mol
InChI Key: ROEQGIFOWRQYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05885999

Procedure details

n-Butyllithium (1.6M in hexane, 13.0 mL) was added to a stirred, cooled (-78° C.) solution of 2-bromoanisole (3.74 g) in tetrahydrofuran (20 mL) and the mixture was stirred at -78° C. for 20 min. Trimethylborate (5.92 g) was added and the solution was allowed to warm to room temperature and stirred for 24 h. The mixture was cooled to 0° C. and acidified with aqueous hydrochloric acid (5M). The mixture was extracted with dichloromethane (4×50 mL) and the combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure to give the title compound as a colorless solid (3.2 g), δH (CDCl3) 3.91 (3H, s), 6.09 (2H, s), and 6.87-7.03 (4H, m).
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5.92 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:13][CH3:14].C[O:16][B:17](OC)[O:18]C.Cl>O1CCCC1>[CH3:14][O:13][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[B:17]([OH:18])[OH:16]

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
3.74 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)OC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
5.92 g
Type
reactant
Smiles
COB(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at -78° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fractions were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=C(C=CC=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 105.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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